
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is a derivative of acridine, a heterocyclic organic compound known for its wide range of biological activities. This compound is particularly notable for its ability to intercalate into DNA, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide typically involves the reaction of acridine derivatives with appropriate amine compounds. One common method includes the reaction of 9-aminoacridine with 2-aminoethylamine under controlled conditions. The product is then purified using column chromatography on silica gel with ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted acridine derivatives .
Scientific Research Applications
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its ability to intercalate into DNA.
Biology: Employed in studies of DNA interactions and as a tool for investigating DNA-binding proteins.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a component in certain types of sensors
Mechanism of Action
The primary mechanism of action of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide involves intercalation into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of DNA polymerase and other enzymes involved in DNA replication and transcription. The compound’s ability to target specific DNA sequences makes it a valuable tool in cancer research and other fields .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: A simpler derivative of acridine with similar DNA intercalating properties.
7-Methoxy-9-aminoacridine: Modified to include a methoxy group, altering its DNA-binding specificity.
7-Fluoro-9-aminoacridine: Contains a fluorine atom, which changes its interaction with DNA.
9-Ethanolamine-acridine: Includes an ethanolamine group, affecting its DNA intercalation properties
Uniqueness
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is unique due to its specific aminoethyl substitution, which enhances its ability to intercalate into DNA and target specific sequences. This makes it particularly useful in applications requiring precise DNA interactions, such as cancer research and diagnostic tool development .
Properties
CAS No. |
89459-46-1 |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
9-amino-N-(2-aminoethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O/c17-8-9-19-16(21)12-6-3-5-11-14(18)10-4-1-2-7-13(10)20-15(11)12/h1-7H,8-9,17H2,(H2,18,20)(H,19,21) |
InChI Key |
QAEKFVDQNLDMLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)
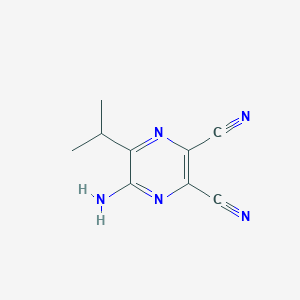

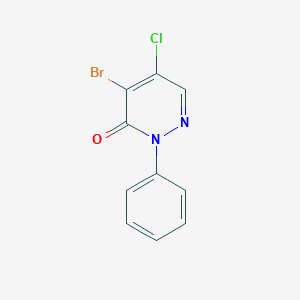
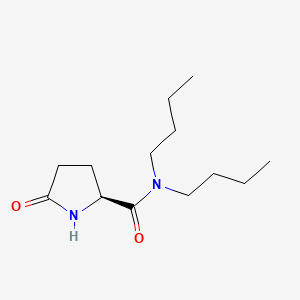
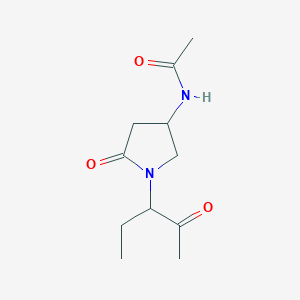
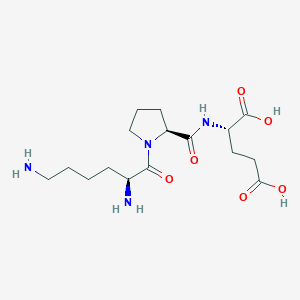

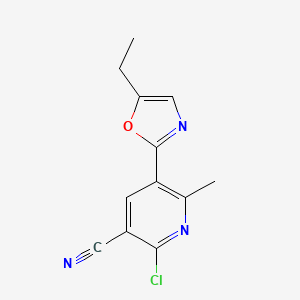
![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)
